N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
Overview
Description
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenylamine with 3,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde and hydrazine to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
- N-(3,4-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
Uniqueness
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-16-10-17(2)12-18(11-16)26(15-23(27)25-24-14-19-6-5-9-32-19)33(28,29)20-7-8-21(30-3)22(13-20)31-4/h5-14H,15H2,1-4H3,(H,25,27)/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYCISQIUDNQNP-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416534 | |
Record name | SMR000186484 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5611-28-9 | |
Record name | SMR000186484 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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